molecular formula C18H35IO2 B13336349 tert-Butyl 14-iodotetradecanoate

tert-Butyl 14-iodotetradecanoate

Cat. No.: B13336349
M. Wt: 410.4 g/mol
InChI Key: VMGCOOLTLKIXGA-UHFFFAOYSA-N
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Description

tert-Butyl 14-iodotetradecanoate is a long-chain fatty acid ester featuring a tert-butyl protecting group and an iodine substituent at the 14th carbon of the tetradecanoate backbone. The iodine atom enhances its utility in organic synthesis, particularly in substitution reactions, while the tert-butyl group improves stability and solubility in non-polar solvents.

Properties

Molecular Formula

C18H35IO2

Molecular Weight

410.4 g/mol

IUPAC Name

tert-butyl 14-iodotetradecanoate

InChI

InChI=1S/C18H35IO2/c1-18(2,3)21-17(20)15-13-11-9-7-5-4-6-8-10-12-14-16-19/h4-16H2,1-3H3

InChI Key

VMGCOOLTLKIXGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 14-iodotetradecanoate typically involves the esterification of 14-iodotetradecanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 14-iodotetradecanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of tert-butyl 14-azidotetradecanoate or tert-butyl 14-thiocyanatotetradecanoate.

    Reduction: Formation of tert-butyl tetradecanoate.

    Oxidation: Formation of 14-iodotetradecanoic acid.

Scientific Research Applications

tert-Butyl 14-iodotetradecanoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential use in labeling and imaging studies due to the presence of the iodine atom.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 14-iodotetradecanoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

tert-Butyl 16-Bromohexadecanoate (CAS 865200-89-1)

  • Molecular Formula : C20H39BrO2
  • Molecular Weight : 391.43 g/mol .
  • Key Differences: Halogen Type: Bromine vs. iodine. Bromine has a lower atomic mass and electronegativity, making it less reactive in nucleophilic substitutions compared to iodine. Chain Length: Hexadecanoate (16 carbons) vs. tetradecanoate (14 carbons). Longer chains may reduce solubility in polar solvents. Applications: Brominated esters are often intermediates in pharmaceuticals, while iodinated analogs are more reactive in cross-coupling reactions .

Ether- and Hydroxy-Functionalized Esters

tert-Butyl 12-Hydroxy-4,7,10-trioxadodecanoate (CAS 186020-66-6)

  • Molecular Formula : C13H26O6
  • Molecular Weight : 278.34 g/mol .
  • Key Differences: Functional Groups: Ether (trioxa) and hydroxy groups vs. iodine. Reactivity: Ether linkages reduce electrophilicity compared to iodine, limiting utility in halogen-specific reactions.

tert-Butyl 14-Hydroxy-3,6,9,12-tetraoxatetradecan-1-oate (CAS 169751-72-8)

  • Similarity Score : 0.88 (structurally closest analog in ) .
  • Key Differences :
    • Oxygen-Rich Backbone : Contains four ether oxygens, increasing polarity and reducing lipophilicity compared to the iodinated compound.
    • Applications : Such esters are used in drug delivery systems due to their PEG-like properties, whereas iodinated esters are tailored for radiopharmaceuticals or labeling .

Other Structurally Similar Esters

tert-Butyl 6-Hydroxyindoline-1-carboxylate (CAS 957204-30-7)

  • Molecular Formula: C13H17NO3
  • Molecular Weight : 235.28 g/mol .
  • Key Differences: Backbone Structure: Indoline ring vs. linear aliphatic chain. The aromatic system confers rigidity and distinct electronic properties, influencing applications in heterocyclic chemistry rather than lipid-based systems. Hydrogen Bonding: The hydroxy and carbamate groups enable interactions absent in iodotetradecanoate, affecting bioavailability and metabolic stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
tert-Butyl 14-Iodotetradecanoate Not Provided C18H35IO2 ~418.37 (estimated) Iodine, tert-butyl Cross-coupling, radiopharmaceuticals
tert-Butyl 16-Bromohexadecanoate 865200-89-1 C20H39BrO2 391.43 Bromine, tert-butyl Pharmaceutical intermediates
tert-Butyl 12-Hydroxy-4,7,10-trioxadodecanoate 186020-66-6 C13H26O6 278.34 Hydroxy, ether Drug delivery, solubilizing agents
tert-Butyl 14-Hydroxy-3,6,9,12-tetraoxatetradecan-1-oate 169751-72-8 Not Provided ~350 (estimated) Hydroxy, ether PEG-like carriers, surfactants

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